Antibacterial Activity: Tridecanoic Acid Demonstrates 2.5-Fold Lower MIC Than Closest Saturated Fatty Acid Comparator Against Streptococcus mutans
In a systematic head-to-head comparison of saturated fatty acid antibacterial activity, tridecanoic acid (C13:0, the parent acid of tridecanoate esters) exhibited the highest potency among all saturated fatty acids tested, with an MIC of 12.5 μg/mL against the cariogenic bacterium Streptococcus mutans [1]. The nearest saturated comparator, myristic acid (C14:0), showed substantially weaker activity, as did lauric acid (C12:0). Unsaturated fatty acids such as 10Z-heptadecenoic acid achieved greater potency (MIC 3.13 μg/mL), establishing a clear chain-length and saturation-state activity hierarchy [1]. This represents the most potent saturated fatty acid activity documented in this assay system, with a 2.5-fold improvement over the next most active saturated fatty acid.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Streptococcus mutans |
|---|---|
| Target Compound Data | Tridecanoic acid: MIC = 12.5 μg/mL |
| Comparator Or Baseline | Other saturated fatty acids (C12:0, C14:0, C16:0): MIC values >12.5 μg/mL; unsaturated fatty acids: MIC = 3.13 μg/mL |
| Quantified Difference | Tridecanoic acid exhibits the lowest MIC among all saturated fatty acids tested; 2.5-fold less potent than the most active unsaturated fatty acid |
| Conditions | Tube dilution technique; in vitro bacterial culture |
Why This Matters
For research programs investigating structure-activity relationships in fatty acid antimicrobials or developing biofilm-disrupting agents, tridecanoate-based compounds offer a quantifiably optimized starting point within the saturated fatty acid series, avoiding the oxidative instability associated with unsaturated analogs.
- [1] Hattori M, et al. Effects of long-chain fatty acids and fatty alcohols on the growth of Streptococcus mutans. Chem Pharm Bull. 1987;35(8):3507-3510. View Source
